molecular formula C8H7ClO2 B123252 Benzyl chloroformate CAS No. 501-53-1

Benzyl chloroformate

Cat. No. B123252
CAS RN: 501-53-1
M. Wt: 170.59 g/mol
InChI Key: HSDAJNMJOMSNEV-UHFFFAOYSA-N
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Description

Benzyl chloroformate, also known as CbzCl, is a chemical compound used in organic synthesis, particularly in the protection of amino acids during peptide synthesis. It is a clear to pale yellow liquid with a strong odor, and it is reactive, particularly under solvolytic conditions .

Synthesis Analysis

The synthesis of benzyl chloroformate can be achieved through non-phosgene methods using carbon monoxide or carbonyl sulfide as a carbonyl source. A novel method involves the chlorination of S-methyl O-benzyl carbonothioate, which is prepared by the carbonylation of benzyl alcohol with carbon monoxide and sulfur in the presence of DBU, followed by esterification using methyl iodide . This method provides a safer alternative to traditional phosgene-based syntheses.

Molecular Structure Analysis

The molecular structure of benzyl chloroformate is characterized by the presence of a benzyl group attached to a chloroformate moiety. Molecular dynamics simulations have been used to study the orientational motion and translational diffusion of chloroform in benzene, providing insights into the molecular interactions and behavior of chloroformate compounds in solution .

Chemical Reactions Analysis

Benzyl chloroformate reacts with silyl enol ethers in the presence of silver triflate to afford benzylated ketones through a decarboxylative coupling reaction . Additionally, the solvolysis of benzyl chloroformate is well correlated with the extended Grunwald-Winstein equation, indicating a rate-determining association within an association-dissociation pathway . The compound also participates in Baeyer-Villiger oxidation reactions, which are key mechanisms for chloroform formation during aqueous chlorination of benzophenone UV filters .

Physical and Chemical Properties Analysis

The physical properties of benzyl chloroformate, such as its liquid state and strong odor, are well-known. Chemically, it is known to modify transport parameters of ions in lipid bilayers, increasing membrane permeability and affecting the dipole potential and dielectric constant of the membrane . The compound's reactivity under solvolytic conditions leads to various products, including benzyl chloride, benzyl alcohol, and benzyl alkyl ether, depending on the solvent system .

Scientific Research Applications

Non-phosgene Synthesis

Benzyl chloroformate (CbzCl) is synthesized using novel methods, employing carbon monoxide or carbonyl sulfide as a carbonyl source. This process involves the chlorination using sulfuryl chloride of S-methyl O-benzyl carbonothioate, which is prepared by the carbonylation of benzyl alcohol with carbon monoxide and sulfur in the presence of DBU, followed by esterification using methyl iodide (Mizuno, Takahashi, & Ogawa, 2002).

Industrial Scale Production

Benzyl chloroformate is manufactured from benzyl alcohol and phosgene using a solvent-free process that ensures high purity and yield. This process is advantageous for its mild reaction conditions, high product purity, high yield, simple workup, and low cost, making it suitable for industrial scale production (Mu Nan, 2009).

Solvolysis Studies

The specific rates of solvolysis of benzyl chloroformate in various solvents have been well correlated, indicating a rate-determining association within an association-dissociation pathway. This study provides insights into the selectivity values for the attack at the acyl carbon and the pathways involved in solvolysis in different solvent conditions (Kyong, Park, Kim, & Kevill, 2000).

Safety And Hazards

Benzyl chloroformate is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It may cause cancer and is suspected of damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The global Benzyl Chloroformate market size was valued at USD 61.66 million in 2022 and is expected to expand at a CAGR of 1.63% during the forecast period, reaching USD 67.94 million by 2028 . Benzyl chloroformate-based compounds contribute to the development of agrochemicals with enhanced efficacy, specificity, and safety . Technological advancements and innovation in benzyl chloroformate derivatives are shaping the market’s growth .

properties

IUPAC Name

benzyl carbonochloridate
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InChI

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

HSDAJNMJOMSNEV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)Cl
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Molecular Formula

C8H7ClO2
Record name BENZYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID9027158
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Molecular Weight

170.59 g/mol
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Physical Description

Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects., Liquid, Clear to yellow oily liquid with a pungent odor; [ICSC], OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Record name Carbonochloridic acid, phenylmethyl ester
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Boiling Point

306 °F at 760 mmHg (decomposes) (USCG, 1999), 152 °C AT 760 MM HG
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Flash Point

227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO2). (USCG, 1999), [HSDB] 80 °C, 176 °F OC; 227 °F CC, 80.0 °C c.c.
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Solubility

SOL IN ETHER, ACETONE, BENZENE, Solubility in water: reaction
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Density

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2166 20 °C/4 °C, Relative density (water = 1): 1.20
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Vapor Density

Relative vapor density (air = 1): 1
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Vapor Pressure

7 mm Hg @ 85-87 °C, Vapor pressure, kPa at 85-87 °C: 0.009
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Impurities

May contain 3% or less benzyl chloride
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Product Name

Benzyl chloroformate

Color/Form

OILY LIQUID, COLORLESS TO PALE YELLOW LIQUID

CAS RN

501-53-1
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Melting Point

0 °C
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Synthesis routes and methods I

Procedure details

324.4 Parts of benzyl alcohol are reacted with phosgene to give 505 parts of benzyl chloroformate as a colourless liquid b.p. 78° C/2.0 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Triphosgene (29.8 g, 0.1 mol) and 50 mL of carbon tetrachloride were added into 250 mL of flask in sequence, the mixture was cooled to 5° C. below by ice bath, then the solution of phenylmethanol (10.8 g, 0.1 mol) and 20 mL of carbon tetrachloride were dropwise to the reaction solution followed by stirring for 5 hours at room temperature after removing ice bath. The reaction was monitored by thin-layer chromatography (TLC). Upon completion the mixture was added ethyl acetate, the organic phase was washed by water and then evaporated under reduced pressure to obtain 16.3 g of colorless of oil with yield of 95.6%.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
95.6%

Synthesis routes and methods III

Procedure details

The same reaction was carried out as in Example 23, except for using N-(3,5-dichloropyridin-4-yl)-1-(4-methylpiperazin-1-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxamide, instead of ethyl 1-(1-benzylpiperidin-3-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxylate and using methyl chloroformate, instead of benzyl chloroformate, to obtain 85 mg (53%) of the above-identified compound as a colorless crystal.
Name
N-(3,5-dichloropyridin-4-yl)-1-(4-methylpiperazin-1-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 1-(1-benzylpiperidin-3-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl chloroformate
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Benzyl chloroformate
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Benzyl chloroformate
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Benzyl chloroformate
Reactant of Route 5
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Benzyl chloroformate
Reactant of Route 6
Benzyl chloroformate

Citations

For This Compound
6,960
Citations
T Mizuno, J Takahashi, A Ogawa - Tetrahedron letters, 2002 - Elsevier
… benzyl chloroformate (CbzCl) using carbon monoxide or carbonyl sulfide as a carbonyl source was established. Benzyl chloroformate … Benzyl chloroformate (CbzCl) was synthesized by …
Number of citations: 11 www.sciencedirect.com
M Li, R Zhu, X Song, Z Wang, H Weng, J Liang - Analyst, 2020 - pubs.rsc.org
… Benzyl chloroformate (BCF) was chosen as the reaction reagent and emulsified derivatization was applied to homogenize the reaction system. Higher sensitivity, wider application and …
Number of citations: 20 pubs.rsc.org
J Lezama, RM Domínguez… - International Journal of …, 2015 - Wiley Online Library
The gas‐phase eliminations of benzyl chloroformate (475–523 K, 31–103 Torr) and neopentyl chloroformate (563–622 K, 37–70 Torr), in a deactivated static reaction vessel, and in the …
Number of citations: 4 onlinelibrary.wiley.com
T Mizuno, J Takahashi, A Ogawa - Tetrahedron, 2002 - Elsevier
… A novel non-phosgene synthetic method for benzyl chloroformate (CbzCl) was established. S-… Benzyl chloroformate (CbzCl) was synthesized by combining the carbonylation of benzyl …
Number of citations: 17 www.sciencedirect.com
P Beak, SW Moje - The Journal of Organic Chemistry, 1974 - ACS Publications
… When the reaction of benzyl chloroformate (1) with trin-butyltin hydride and … tions similar to those which gave toluene from benzyl chloroformate produced only cyclohexyl formate (4) and …
Number of citations: 11 pubs.acs.org
C Hishta, J Bomstein - Analytical chemistry, 1963 - ACS Publications
A combined chemical and gas chromatographic methodhas been developed for determining benzyl chloroformate and carboxylic acid chlorides in the presence of carboxylic acids. The …
Number of citations: 16 pubs.acs.org
H Pati, P Weisbruch, A Lemon, M Lee - Synthetic communications, 2004 - Taylor & Francis
… of aniline (1a) with benzyl chloroformate, conducted in the … aniline (1a) with benzyl chloroformate in refluxing methylene … a series of anilines with benzyl chloroformate. The anilines …
Number of citations: 7 www.tandfonline.com
JB Kyong, BC Park, CB Kim… - The Journal of Organic …, 2000 - ACS Publications
… The solvolyses of benzyl chloroformate show similar characteristics in solvents of relatively high nucleophilicity and/or low ionizing power. In solvents with considerable fluoro alcohol …
Number of citations: 78 pubs.acs.org
H Takamiya, W Bodemer… - Journal of Histochemistry …, 1978 - journals.sagepub.com
Cryostat sections of various substrates were treated with carbobenzoxychloride in acetone to modify antigens. By applying specific fluorescent antibodies, it could be shown that the …
Number of citations: 38 journals.sagepub.com
BE Watkins, H Rapoport - The Journal of Organic Chemistry, 1982 - ACS Publications
… with Benzyl Chloroformate. The Cbz group is most commonlyintroduced by using benzyl chloroformate (5) … To test this hypothesis, we allowed benzyl chloroformate to react with 2a in …
Number of citations: 75 pubs.acs.org

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